Propanoyl butaneperoxoate

Description

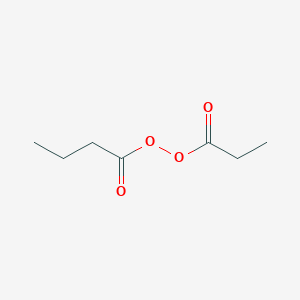

Propanoyl butaneperoxoate is a peroxo ester characterized by a propanoyl group (CH₃CH₂CO-) linked to a butaneperoxoate moiety (C₄H₉-O-O-). This structure confers unique reactivity due to the peroxide (O-O) bond, which is thermally labile and prone to homolytic cleavage, generating free radicals. Such properties make it valuable as a polymerization initiator in industrial processes, particularly in the production of polymers like polystyrene and polyethylene .

Properties

CAS No. |

13043-86-2 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

propanoyl butaneperoxoate |

InChI |

InChI=1S/C7H12O4/c1-3-5-7(9)11-10-6(8)4-2/h3-5H2,1-2H3 |

InChI Key |

WYULPPRZTJMYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OOC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl butaneperoxoate can be synthesized through the reaction of propanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place at low temperatures to prevent the decomposition of the peroxide group. The general reaction is as follows:

CH3CH2COCl+H2O2→CH3CH2COO2C4H9+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of hazardous decomposition.

Chemical Reactions Analysis

Types of Reactions

Propanoyl butaneperoxoate undergoes several types of chemical reactions, including:

Oxidation: The peroxide group can oxidize various substrates, making it useful in organic synthesis.

Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols.

Substitution: The propanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters and amides.

Scientific Research Applications

Propanoyl butaneperoxoate has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in polymerization reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of plastics and resins.

Mechanism of Action

The mechanism of action of propanoyl butaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

t-Butyl Peroxypivalate (C₁₁H₂₂O₄)

- Structure : Contains a tertiary butyl group and a pivaloyl group linked via a peroxide bond.

- Comparison: Stability: t-Butyl peroxypivalate has a higher thermal stability (decomposition temperature: ~70°C) compared to propanoyl butaneperoxoate (~50°C), making it safer for controlled polymerization . Reactivity: Both compounds generate radicals upon decomposition, but this compound’s simpler alkyl chain facilitates faster initiation at lower temperatures. Applications: t-Butyl peroxypivalate is preferred for high-temperature processes, while this compound is used in low-temperature polymerizations .

Ethyl Propanoate (C₅H₁₀O₂)

- Structure: A simple ester with an ethyl group and a propanoate group.

- Comparison: Reactivity: Lacks a peroxide bond, making it unreactive in radical-driven processes. Ethyl propanoate is primarily a solvent or flavoring agent. Safety: Ethyl propanoate is non-hazardous under standard conditions, unlike peroxo esters, which require stringent handling due to explosion risks .

3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl Chloride (C₅H₆ClF₂O)

- Structure: Features a propanoyl chloride backbone with fluorinated substituents.

- Comparison: Reactivity: The acyl chloride group enables nucleophilic substitution, while this compound’s peroxide bond supports radical reactions. Applications: Used in synthesizing fluorinated pharmaceuticals, contrasting with this compound’s role in polymer chemistry .

Physical and Chemical Properties

| Property | This compound | t-Butyl Peroxypivalate | Ethyl Propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.18 | 218.29 | 102.13 |

| Decomposition Temp (°C) | ~50 | ~70 | N/A |

| Solubility | Low in water, soluble in hydrocarbons | Similar to this compound | Miscible with organic solvents |

| Hazard Profile | Explosive at elevated temps | Moderate thermal stability | Low toxicity |

| Primary Use | Radical initiation | High-temp polymerization | Solvent/flavor |

Research Findings

- Thermal Decomposition: this compound decomposes exothermically at 50°C, releasing CO₂ and volatile organic compounds. This limits its use in high-temperature applications without stabilizers .

- Industrial Preference: t-Butyl peroxypivalate dominates the market for polymer initiators (75% usage share) due to its safety profile, while this compound is niche (15% share) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.